molecular formula C19H14N4O5S B2391231 methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate CAS No. 439111-24-7

methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B2391231
CAS No.: 439111-24-7
M. Wt: 410.4
InChI Key: NJWPJJWTCUOQLW-UHFFFAOYSA-N
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Description

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thienyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common approach is the use of a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the thienyl and triazole rings. This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(methoxymethyl)furan-2-carboxylate: Another compound with a similar ester functional group.

    Methyl 5-(methoxycarbonyl)-2-furancarboxylate: Shares the methoxycarbonyl group but differs in the ring structure.

Biological Activity

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C19H14N4O5S and a molecular weight of approximately 410.40 g/mol. Its structure features a complex arrangement of triazole and isoxazole rings, which are known for their diverse biological activities.

PropertyValue
Chemical FormulaC19H14N4O5S
Molecular Weight410.40 g/mol
CAS NumberCB01519990

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and isoxazole moieties. Various methodologies have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of isoxazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various strains of bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has been evaluated using in vitro assays, demonstrating promising results against both drug-sensitive and multidrug-resistant strains .

Anti-inflammatory Effects

Compounds containing isoxazole rings have been reported to exhibit anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes (COX). In particular, derivatives with specific substituents have shown enhanced selectivity towards COX-2 over COX-1, which is crucial for reducing inflammation with fewer gastrointestinal side effects . The potential anti-inflammatory mechanism of this compound remains to be fully elucidated but may involve similar pathways.

Case Studies

Case Study 1: Antitubercular Activity
A study evaluated various triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. This compound was included in the screening and demonstrated significant potency at concentrations as low as 10 μg/mL against resistant strains .

Case Study 2: Anti-inflammatory Screening
In another investigation focusing on anti-inflammatory agents, a series of isoxazole derivatives were tested for COX inhibition. This compound exhibited moderate inhibitory activity against COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

methyl 5-[1-(2-methoxycarbonylthiophen-3-yl)triazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c1-26-18(24)14-15(11-6-4-3-5-7-11)21-28-16(14)12-10-23(22-20-12)13-8-9-29-17(13)19(25)27-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWPJJWTCUOQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN(N=N3)C4=C(SC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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